![molecular formula C13H20O3S B14394377 4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene CAS No. 88041-71-8](/img/structure/B14394377.png)
4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene
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Overview
Description
4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene is an organic compound with a complex structure that includes a tert-butyl group, an ethanesulfonyl group, and a methoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene typically involves multiple steps. One common method starts with the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst to form 4-tert-butylphenol. This intermediate is then subjected to sulfonylation using ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group. Finally, the methoxy group is introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in achieving high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The tert-butyl and methoxy groups contribute to the compound’s overall hydrophobicity and steric properties, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Lacks the ethanesulfonyl and methoxy groups, making it less reactive in certain chemical reactions.
4-tert-Butyl-2-(ethanesulfonyl)phenol: Similar structure but without the methoxy group, affecting its solubility and reactivity.
4-tert-Butyl-2-(methanesulfonyl)-1-methoxybenzene: Similar but with a methanesulfonyl group instead of ethanesulfonyl, leading to different reactivity and applications .
Uniqueness
4-tert-Butyl-2-(ethanesulfonyl)-1-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the ethanesulfonyl group allows for specific interactions with biological molecules, while the methoxy group enhances its solubility and stability in various solvents .
Properties
CAS No. |
88041-71-8 |
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Molecular Formula |
C13H20O3S |
Molecular Weight |
256.36 g/mol |
IUPAC Name |
4-tert-butyl-2-ethylsulfonyl-1-methoxybenzene |
InChI |
InChI=1S/C13H20O3S/c1-6-17(14,15)12-9-10(13(2,3)4)7-8-11(12)16-5/h7-9H,6H2,1-5H3 |
InChI Key |
ACMOSQRBURYZRM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)C(C)(C)C)OC |
Origin of Product |
United States |
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